molecular formula C21H19N5O2 B11184694 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one

Cat. No.: B11184694
M. Wt: 373.4 g/mol
InChI Key: YENYHVYGNABRMH-UHFFFAOYSA-N
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Description

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines quinazoline and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethylquinazoline with 2-methoxyphenylpyrimidine under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process and achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .

Scientific Research Applications

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of both quinazoline and pyrimidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H19N5O2

Molecular Weight

373.4 g/mol

IUPAC Name

2-[(4,6-dimethylquinazolin-2-yl)amino]-4-(2-methoxyphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C21H19N5O2/c1-12-8-9-16-15(10-12)13(2)22-20(23-16)26-21-24-17(11-19(27)25-21)14-6-4-5-7-18(14)28-3/h4-11H,1-3H3,(H2,22,23,24,25,26,27)

InChI Key

YENYHVYGNABRMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)C4=CC=CC=C4OC)C

Origin of Product

United States

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